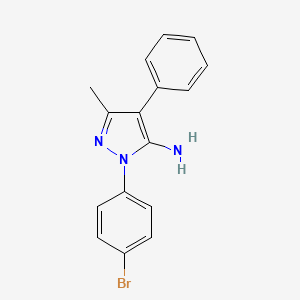
1-(4-bromophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
1-(4-bromophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as BPP5a, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Another potential application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can reduce oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have suggested that this compound exerts its anticancer and neuroprotective effects by targeting various signaling pathways and molecular targets. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound has also been found to activate the p38 MAPK pathway, which is involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-bromophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is its potent anticancer activity. This compound has been found to be effective against various types of cancer cells, which makes it a promising candidate for cancer research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. One of the future directions is to further investigate the mechanism of action of this compound. Understanding the molecular targets and signaling pathways involved in the anticancer and neuroprotective effects of this compound can lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Another future direction is to explore the potential of this compound as a drug candidate. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potent anticancer and neuroprotective effects make it a promising candidate for cancer research and the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a drug candidate.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-methyl-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-11-15(12-5-3-2-4-6-12)16(18)20(19-11)14-9-7-13(17)8-10-14/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQABVSYMJWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4198014.png)
![2-(2-bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198015.png)


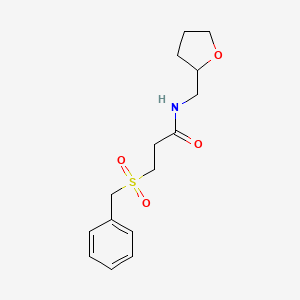
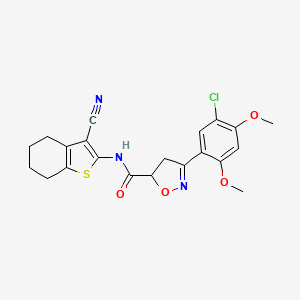
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4198055.png)
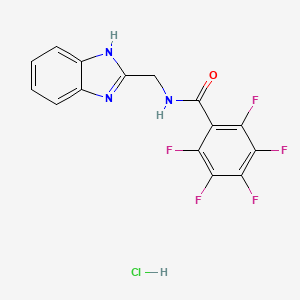
![N-benzyl-7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198069.png)
![N-(2-methoxyethyl)-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4198072.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4198074.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4198097.png)
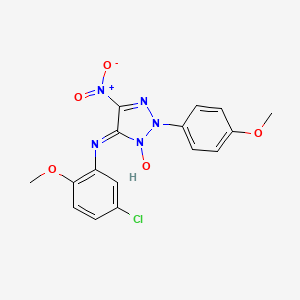
![5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B4198110.png)